![molecular formula C9H5N3OS2 B14331758 3-Azido[2,3'-bithiophene]-2'-carbaldehyde CAS No. 106636-16-2](/img/structure/B14331758.png)
3-Azido[2,3'-bithiophene]-2'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is an organic compound that features an azido group attached to a bithiophene structure with a carbaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde typically involves the introduction of the azido group to a bithiophene precursor. One common method is the diazotization of an amino-substituted bithiophene followed by azidation using sodium azide. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the azido group.
Industrial Production Methods
While specific industrial production methods for 3-Azido[2,3’-bithiophene]-2’-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido[2,3’-bithiophene]-2’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
3-Azido[2,3’-bithiophene]-2’-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds, including those with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde largely depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors. The azido group can also facilitate the formation of triazoles, which are known to interact with various biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Azidocoumarin: Another azido compound with a different core structure.
3-Azido-1,2,4-triazole: Features an azido group on a triazole ring.
3-Azido-2-hydroxyindoline: Contains an azido group on an indoline structure.
Uniqueness
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is unique due to its bithiophene core, which imparts specific electronic properties. This makes it particularly useful in materials science applications where such properties are desirable.
Propiedades
Número CAS |
106636-16-2 |
|---|---|
Fórmula molecular |
C9H5N3OS2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
3-(3-azidothiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3OS2/c10-12-11-7-2-4-15-9(7)6-1-3-14-8(6)5-13/h1-5H |
Clave InChI |
LQZIAMIGVHFGKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C2=C(C=CS2)N=[N+]=[N-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


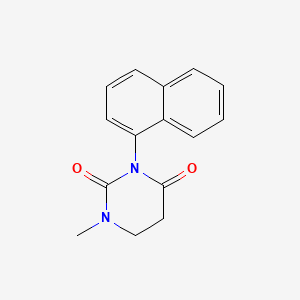

![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
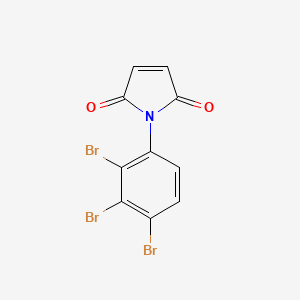
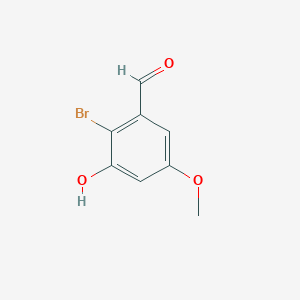
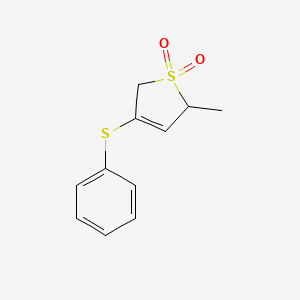

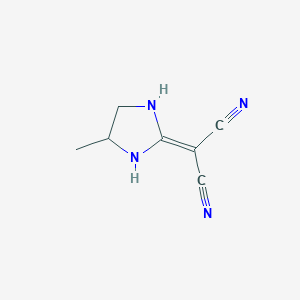
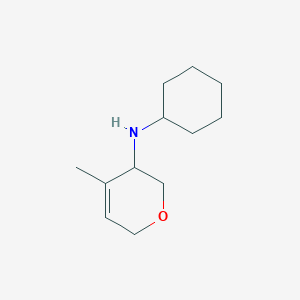

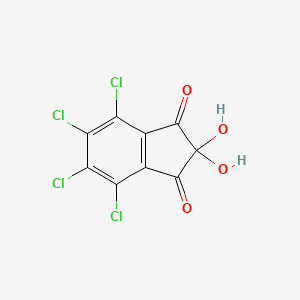


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
